molecular formula C17H14N2O5S B2928293 4'-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide CAS No. 311784-71-1

4'-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide

Cat. No.: B2928293
CAS No.: 311784-71-1
M. Wt: 358.37
InChI Key: AIFBXQGXBHMGMB-UHFFFAOYSA-N
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Description

4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide is an organic compound with the molecular formula C17H14N2O5S and a molecular weight of 358.37 g/mol . This compound is characterized by the presence of a nitro group, a biphenyl structure, a sulfonic acid group, and a furan ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4’-Nitrobiphenyl-4-sulfonic acid: Lacks the furan-2-yl-methylamide group.

    Biphenyl-4-sulfonic acid (furan-2-yl-methyl)amide: Lacks the nitro group.

    4’-Aminobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide: Contains an amino group instead of a nitro group.

Uniqueness

4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c20-19(21)15-7-3-13(4-8-15)14-5-9-17(10-6-14)25(22,23)18-12-16-2-1-11-24-16/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBXQGXBHMGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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